molecular formula C17H9Br2FN4OS B10920948 N-(2,6-dibromo-4-fluorophenyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,6-dibromo-4-fluorophenyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10920948
M. Wt: 496.2 g/mol
InChI Key: BVUNHMRDPQAJKU-UHFFFAOYSA-N
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Description

N~2~-(2,6-Dibromo-4-fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, fluorine, and thiophene moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,6-Dibromo-4-fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions. One common approach is the condensation of 2,6-dibromo-4-fluoroaniline with 2-thiophenecarboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable pyrazole derivative under acidic or basic conditions to yield the desired pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,6-Dibromo-4-fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution of bromine atoms may result in various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N2-(2,6-Dibromo-4-fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The presence of halogen atoms and the pyrazolo[1,5-a]pyrimidine core suggests that it may bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(2,6-Dibromo-4-fluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Additionally, the combination of a pyrazolo[1,5-a]pyrimidine core with a thiophene ring further distinguishes it from other similar compounds.

Properties

Molecular Formula

C17H9Br2FN4OS

Molecular Weight

496.2 g/mol

IUPAC Name

N-(2,6-dibromo-4-fluorophenyl)-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H9Br2FN4OS/c18-10-6-9(20)7-11(19)16(10)22-17(25)12-8-15-21-4-3-13(24(15)23-12)14-2-1-5-26-14/h1-8H,(H,22,25)

InChI Key

BVUNHMRDPQAJKU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=NC3=CC(=NN23)C(=O)NC4=C(C=C(C=C4Br)F)Br

Origin of Product

United States

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